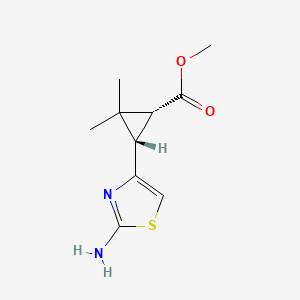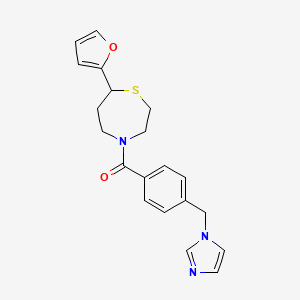
(4-((1H-imidazol-1-yl)methyl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((1H-imidazol-1-yl)methyl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a novel compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential as a therapeutic agent for various diseases.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '(4-((1H-imidazol-1-yl)methyl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone' involves the reaction of 4-((1H-imidazol-1-yl)methyl)benzaldehyde with 7-(furan-2-yl)-1,4-thiazepane-4-amine in the presence of a suitable catalyst to form the desired product.
Starting Materials
4-((1H-imidazol-1-yl)methyl)benzaldehyde, 7-(furan-2-yl)-1,4-thiazepane-4-amine
Reaction
Step 1: Dissolve 4-((1H-imidazol-1-yl)methyl)benzaldehyde (1.0 equiv) and 7-(furan-2-yl)-1,4-thiazepane-4-amine (1.0 equiv) in a suitable solvent such as ethanol or methanol., Step 2: Add a suitable catalyst such as triethylamine or pyridine to the reaction mixture and stir at room temperature for several hours., Step 3: Monitor the progress of the reaction by TLC or HPLC., Step 4: Once the reaction is complete, isolate the product by filtration or chromatography., Step 5: Purify the product by recrystallization or column chromatography.
Mecanismo De Acción
The exact mechanism of action of (4-((1H-imidazol-1-yl)methyl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in disease progression. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer invasion and metastasis.
Efectos Bioquímicos Y Fisiológicos
(4-((1H-imidazol-1-yl)methyl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and modulate neurotransmitter levels in the brain. However, more research is needed to fully understand the effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-((1H-imidazol-1-yl)methyl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone in lab experiments is its potential as a therapeutic agent for various diseases. It is also relatively easy to synthesize and purify. However, one limitation is that more research is needed to fully understand its mechanism of action and biochemical and physiological effects.
Direcciones Futuras
There are several future directions for the research of (4-((1H-imidazol-1-yl)methyl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone. One direction is to further investigate its potential as a therapeutic agent for cancer, inflammation, and neurological disorders. Another direction is to study its antimicrobial and antifungal properties. Additionally, more research is needed to fully understand its mechanism of action and biochemical and physiological effects.
Aplicaciones Científicas De Investigación
(4-((1H-imidazol-1-yl)methyl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone has been studied for its potential as a therapeutic agent for various diseases. It has shown promising results in preclinical studies for the treatment of cancer, inflammation, and neurological disorders. This compound has also been studied for its antimicrobial and antifungal properties.
Propiedades
IUPAC Name |
[7-(furan-2-yl)-1,4-thiazepan-4-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-20(17-5-3-16(4-6-17)14-22-10-8-21-15-22)23-9-7-19(26-13-11-23)18-2-1-12-25-18/h1-6,8,10,12,15,19H,7,9,11,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDGOICDOATTDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1H-imidazol-1-yl)methyl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2397771.png)
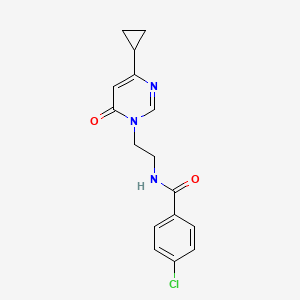
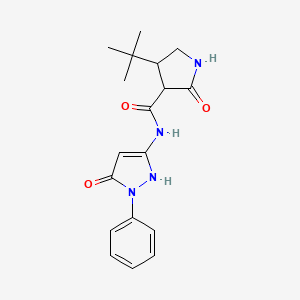
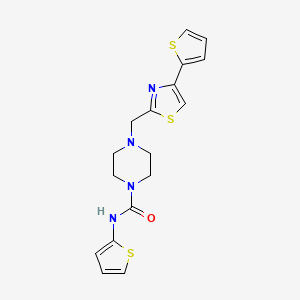
![3-[5-oxo-5-(4-phenylpiperazin-1-yl)pentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2397779.png)
![Methyl 3-({[(4-ethoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)-4-phenylthiophene-2-carboxylate](/img/structure/B2397782.png)
![3-(2-chlorophenyl)-5-methyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2397783.png)
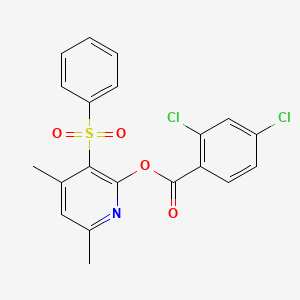
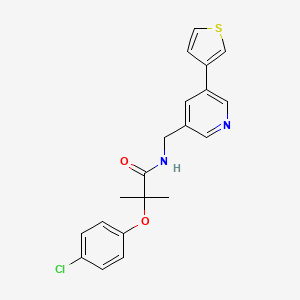
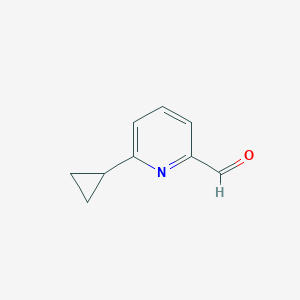
![Cyclopropyl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2397788.png)
amine hydrochloride](/img/structure/B2397789.png)
![2-[[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2397791.png)
